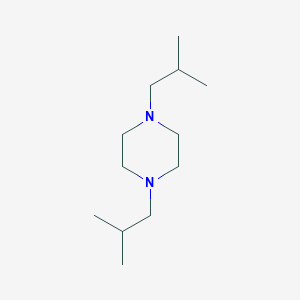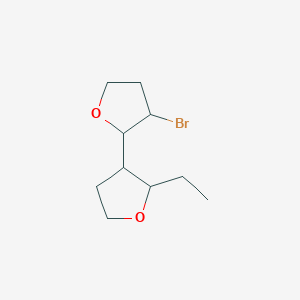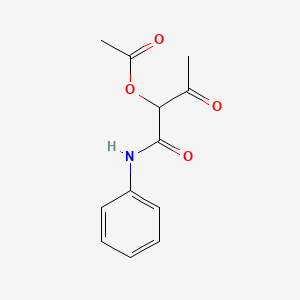
3-(2-Phenylethyl)-1-benzothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Phenylethyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a phenylethyl group attached to the third position of the benzothiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)-1-benzothiophene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of benzothiophene with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another approach involves the palladium-catalyzed cross-coupling reaction between benzothiophene and phenylethyl bromide. This method utilizes palladium acetate as the catalyst and a phosphine ligand to facilitate the coupling reaction. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and requires a base such as potassium carbonate to neutralize the generated hydrogen bromide.
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
3-(2-Phenylethyl)-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding dihydro derivative.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the benzene ring of the benzothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
科学研究应用
3-(2-Phenylethyl)-1-benzothiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
3-(2-Phenylethyl)-1-benzothiophene can be compared with other benzothiophene derivatives and phenylethyl-substituted compounds. Similar compounds include:
Benzothiophene: The parent compound without the phenylethyl group.
2-Phenylethylamine: A simple phenylethyl-substituted amine.
1-Benzothiophene-2-carboxylic acid: A benzothiophene derivative with a carboxyl group.
属性
| 114838-46-9 | |
分子式 |
C16H14S |
分子量 |
238.3 g/mol |
IUPAC 名称 |
3-(2-phenylethyl)-1-benzothiophene |
InChI |
InChI=1S/C16H14S/c1-2-6-13(7-3-1)10-11-14-12-17-16-9-5-4-8-15(14)16/h1-9,12H,10-11H2 |
InChI 键 |
XWRUHVYFDVKKGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC2=CSC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/no-structure.png)


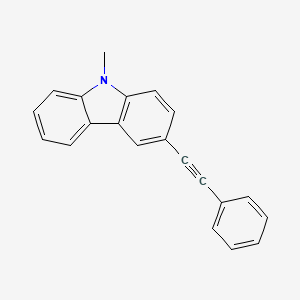
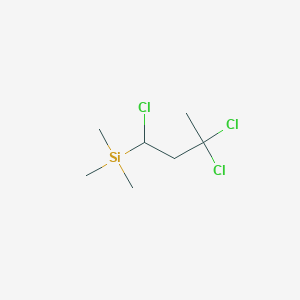
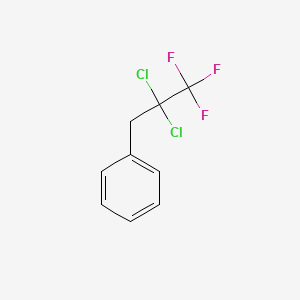
![4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14286897.png)

![1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14286906.png)
